Cas no 24305-30-4 (Coenzyme A, S-tetracosanoate)

Coenzyme A, S-tetracosanoate structure
Coenzyme A, S-tetracosanoate structure
Productnaam:Coenzyme A, S-tetracosanoate
CAS-nummer:24305-30-4
MF:C45H82N7O17P3S
MW:1118.15557432175
CID:240562
PubChem ID:3082227

Coenzyme A, S-tetracosanoate Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A,S-tetracosanoate
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Tetracosanoyl-coenzyme A
    • Lignoceroyl-CoA
    • Lignoceroyl coenzyme A
    • Tetracosanethioic acid, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-tetracosanoate
    • SCHEMBL2934083
    • C24:0-CoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate
    • tetracosanoyl-coenzyme A
    • C24:0-coenzyme A
    • 24305-30-4
    • Q27123825
    • C45-H82-N7-O17-P3-S
    • Lignoceroyl-coa
    • Lignoceroyl CoA
    • Lignocericyl coenzyme A
    • Coenzyme A, lignoceroyl-
    • C45H82N7O17P3S
    • LMFA07050372
    • Tetracosanoyl-CoA
    • DTXSID20179040
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-({2-[(tetracosanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}butyl] dihydrogen diphosphate}
    • Lignoceroyl-coenzyme A
    • CHEBI:52974
    • Lignoceroyl-CoA; (Acyl-CoA); [M+H]+;
    • Lignoceroyl coenzyme A
    • Inchi: InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/t34-,38+,39?,40+,44-/m1/s1
    • InChI-sleutel: MOYMQYZWIUKGGY-LIEWTTMESA-N
    • LACHT: CCCCCCCCCCCCCCCCCCCCCCCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3C(=NC=NC2=3)N)[C@@H](O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 1117.47007634g/mol
  • Monoisotopische massa: 1117.47007634g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 22
  • Zware atoomtelling: 73
  • Aantal draaibare bindingen: 42
  • Complexiteit: 1760
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6
  • Topologisch pooloppervlak: 389Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd